(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
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Overview
Description
(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a complex organic compound featuring a triazine ring fused with a benzene ring, and an acrylate moiety linked to a benzodioxole group
Mechanism of Action
Benzo[d][1,3]dioxol-5-yl Compounds
This compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is found in a variety of compounds that possess important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .
Benzotriazin-3-yl Compounds
The benzotriazin-3-yl moiety is a part of various synthetic molecules exhibiting a broad spectrum of biological activities. Large numbers of structurally diverse benzotriazin-3-yl-containing molecules with distinctive mechanisms of action have been synthesized in the pursuit of increasingly more potent anti-tumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate typically involves multi-step organic reactions
Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under acidic or basic conditions.
Introduction of the Acrylate Group: The acrylate moiety can be introduced via esterification reactions, often using acryloyl chloride and a suitable alcohol in the presence of a base like triethylamine.
Attachment of the Benzodioxole Group: The final step involves coupling the benzodioxole group to the triazine-acrylate intermediate, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydrotriazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its potential to form stable complexes with biological macromolecules.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced polymers and materials with specific properties such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid: Similar in structure but lacks the triazine ring.
4-oxo-4H-benzo[d][1,2,3]triazin-3-yl acetate: Contains the triazine ring but differs in the ester moiety.
(Z)-methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate: Similar acrylate structure but without the triazine ring.
Uniqueness
The uniqueness of (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate lies in its combination of the triazine and benzodioxole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl (Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-17(8-6-12-5-7-15-16(9-12)26-11-25-15)24-10-21-18(23)13-3-1-2-4-14(13)19-20-21/h1-9H,10-11H2/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJGFNRECWVRGO-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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